3-Bromo-4-(2-morpholinoethoxy)benzaldehyde

Descripción general

Descripción

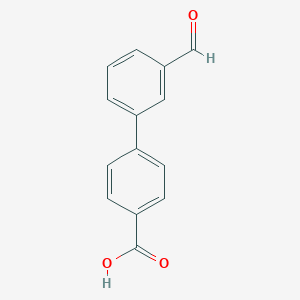

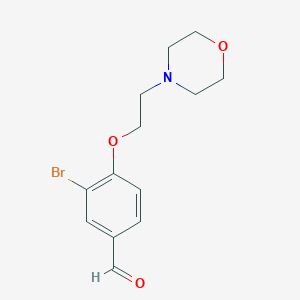

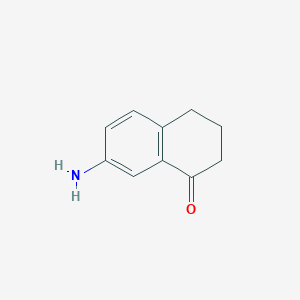

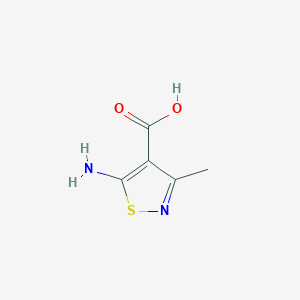

“3-Bromo-4-(2-morpholinoethoxy)benzaldehyde” is a chemical compound with the molecular formula C13H16BrNO3 . It has a molecular weight of 314.18 . This compound is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

The InChI code for “3-Bromo-4-(2-morpholinoethoxy)benzaldehyde” is 1S/C13H16BrNO3/c14-12-9-11 (10-16)1-2-13 (12)18-8-5-15-3-6-17-7-4-15/h1-2,9-10H,3-8H2 . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

The compound “3-Bromo-4-(2-morpholinoethoxy)benzaldehyde” has a molecular weight of 314.18 . It should be stored in a refrigerated environment .

Aplicaciones Científicas De Investigación

Application in Chemical Synthesis

Field

This compound is used in the field of Chemical Synthesis .

Application Summary

“3-Bromo-4-(2-morpholinoethoxy)benzaldehyde” is a chemical compound with the molecular formula C13H16BrNO3 . It is used as a reagent in the synthesis of various chemical compounds .

Results or Outcomes

The outcomes of these syntheses can also vary greatly, producing a wide range of different chemical compounds.

Application in Anticancer Research

Field

This compound has potential applications in the field of Anticancer Research .

Application Summary

In a study, “3-Bromo-4-(2-morpholinoethoxy)benzaldehyde” was used in the synthesis of novel bromophenol hybrids, which were tested for their anticancer properties .

Methods of Application

The compound was used in a reaction with 1, 2-dibromoethane to produce a new compound . This new compound was then tested for its anticancer properties .

Results or Outcomes

The results of this study are not specified in the available resources .

Application in Material Science

Field

This compound could be used in the field of Material Science .

Application Summary

“3-Bromo-4-(2-morpholinoethoxy)benzaldehyde” could be used in the synthesis of materials with unique properties . These materials could have applications in various areas such as electronics, photonics, and energy storage .

Results or Outcomes

The outcomes of these syntheses can also vary greatly, producing a wide range of different materials.

Application in Spectroscopy

Field

This compound could be used in the field of Spectroscopy .

Application Summary

“3-Bromo-4-(2-morpholinoethoxy)benzaldehyde” could be used in spectroscopic studies to understand its absorption and emission properties . This could provide valuable information about its electronic structure .

Methods of Application

The compound could be prepared in a suitable solvent and its absorption and emission spectra recorded using a spectrophotometer .

Results or Outcomes

The results of these studies could provide valuable information about the electronic structure of the compound .

Application in Spectral Analysis

Field

This compound could be used in the field of Spectral Analysis .

Application Summary

“3-Bromo-4-(2-morpholinoethoxy)benzaldehyde” could be used in spectral studies to understand its absorption and emission properties . This could provide valuable information about its electronic structure .

Results or Outcomes

Application in Mass Spectrometry

Field

This compound could be used in the field of Mass Spectrometry .

Application Summary

“3-Bromo-4-(2-morpholinoethoxy)benzaldehyde” could be used in mass spectrometry studies to understand its molecular weight and structure .

Methods of Application

The compound could be ionized and its mass-to-charge ratio measured using a mass spectrometer .

Results or Outcomes

The results of these studies could provide valuable information about the molecular weight and structure of the compound .

Safety And Hazards

Propiedades

IUPAC Name |

3-bromo-4-(2-morpholin-4-ylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c14-12-9-11(10-16)1-2-13(12)18-8-5-15-3-6-17-7-4-15/h1-2,9-10H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDQEMFDTZRRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=C(C=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630772 | |

| Record name | 3-Bromo-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(2-morpholinoethoxy)benzaldehyde | |

CAS RN |

258831-64-0 | |

| Record name | 3-Bromo-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B112320.png)